2,3-Dihydro-1,5-benzothiazepin-4(5H)-one
Overview
Description
2,3-Dihydro-1,5-benzothiazepin-4(5H)-one, also known as DBT, is a heterocyclic compound belonging to the benzothiazepine family. This compound has been studied for its potential applications in various scientific fields, such as drug synthesis, chemical research, and biochemistry. DBT has been found to be a valuable tool for many researchers due to its unique structure and properties. It is a versatile compound that can be used in a variety of applications, including drug synthesis, chemical research, and biochemistry.
Scientific Research Applications
Synthesis and Biological Evaluation
2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones have been synthesized with various substitutions, such as alkyl, alkoxy, and amino groups. These compounds have been studied for their vasodilating, antihypertensive, and platelet aggregation-inhibitory activities. Notably, a potent inhibitor of platelet aggregation was identified among these compounds, demonstrating their potential in cardiovascular research (Inoue et al., 1997).
Synthesis Techniques
Innovative methods for the synthesis of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones have been developed. These include parallel synthesis techniques for creating 7,8-disubstituted and 3,7,8-trisubstituted variants. The benzothiazepin-4(5H)-one skeleton, with its multiple diversity points, is a promising scaffold for further chemical exploration (Zhao & Liu, 2007).
Chemical Transformations
There has been significant research into the chemical transformations of 2,3-Dihydro-1,5-benzothiazepin-4(5H)-ones. These transformations involve reactions with different reagents, leading to the formation of various derivatives, including sulfoxides and sulfones. Such studies are crucial for understanding the chemical properties and potential applications of these compounds (Levai, 1992).
Electron Impact-Induced Fragmentation
Investigations into the electron impact-induced fragmentation of these compounds have provided insights into their structural stability and reactivity. Such studies are essential for the development of new pharmaceuticals and materials, as they inform on how these compounds interact under various conditions (Pocsfalvi et al., 1994).
Stereochemistry and Isomer Synthesis
Research has also focused on the stereochemistry of these compounds, with specific emphasis on synthesizing optically active isomers. The synthesis of such isomers is crucial for pharmaceutical applications, as different isomers can have drastically different biological effects (Levai & Kiss-Szikszai, 2008).
Safety and Hazards
properties
IUPAC Name |
3,5-dihydro-2H-1,5-benzothiazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c11-9-5-6-12-8-4-2-1-3-7(8)10-9/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUDPFLTWOKTKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201619 | |
Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53454-43-6 | |
Record name | 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53454-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dihydro-1,5-benzothiazepin-4(5H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053454436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 53454-43-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DIHYDRO-1,5-BENZOTHIAZEPIN-4(5H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1BZY09GXA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,3-dihydro-1,5-benzothiazepin-4(5H)-one?
A1: The molecular formula of this compound is C9H9NOS, and its molecular weight is 179.24 g/mol. [] (https://www.semanticscholar.org/paper/4b74ede7f0d85eb045998b0200174bd5d6bc85c1)
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers frequently utilize IR, 1H NMR, and MS for structural characterization of this compound and its derivatives. [] (https://www.semanticscholar.org/paper/225155b594cb22c84eb1e484d3c86dc1d43dbc5c) Electron impact-induced fragmentation patterns have also been studied using techniques like mass-analysed ion kinetic energy spectroscopy and collision-induced dissociation experiments. [] (https://www.semanticscholar.org/paper/3f0f8acebe963492d86dcd639af582afa1dc92f9)
Q3: What are the common synthetic approaches to this compound and its derivatives?
A3: A prevalent method involves reacting 2-aminothiophenol with acrylic acid or substituted acrylic acids. [, ] (https://www.semanticscholar.org/paper/225155b594cb22c84eb1e484d3c86dc1d43dbc5c, https://www.semanticscholar.org/paper/a95dac0ee77043ff7a57af3f8a8b067d504bd57f) This reaction can be carried out with or without a solvent like chlorotoluene. [, , ] (https://www.semanticscholar.org/paper/225155b594cb22c84eb1e484d3c86dc1d43dbc5c, https://www.semanticscholar.org/paper/a95dac0ee77043ff7a57af3f8a8b067d504bd57f) Alternative methods include nucleophilic additions to benzoquinone diimines, ring enlargement of 1-thioflavanone, and reactions with Lawesson's reagent. [, , , ] (https://www.semanticscholar.org/paper/a33993734ba95f848ae7a1ea14a95469b636474c, https://www.semanticscholar.org/paper/2bd735833daccfaa8add83ec8fe1608e4583fae6, https://www.semanticscholar.org/paper/74dba78d13e4852f387717a150a72bb546eccaeb, https://www.semanticscholar.org/paper/4cc515601922f18de0a389809248d6eb1883417a)
Q4: How does the introduction of substituents impact the properties of this compound?
A4: Substituents, especially at the C(2) and C(3) positions, influence the fragmentation patterns observed in mass spectrometry. [] (https://www.semanticscholar.org/paper/3f0f8acebe963492d86dcd639af582afa1dc92f9) Alkyl, alkoxy, alkylthio, hydroxy, or amino substitutions on the benzene ring affect vasodilating, antihypertensive, and platelet aggregation-inhibitory activities. [] (https://www.semanticscholar.org/paper/a33993734ba95f848ae7a1ea14a95469b636474c)
Q5: Can this compound be synthesized in optically active forms?
A5: Yes, researchers have developed methods to synthesize optically active 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, particularly focusing on 3-amino and 3-hydroxy derivatives. [] (https://www.semanticscholar.org/paper/8103ca1db1bac21cc263f709a022953d9e06f26a)
Q6: What are the potential biological activities of this compound derivatives?
A6: Derivatives of this compound exhibit a range of activities including vasodilating, antihypertensive, platelet aggregation-inhibitory, and antidepressant effects. [, ] (https://www.semanticscholar.org/paper/a33993734ba95f848ae7a1ea14a95469b636474c, https://www.semanticscholar.org/paper/05144cbbd9eb851ea7fdd05a4287fa43d2adc907)
Q7: Has this compound been explored for its potential in drug delivery?
A7: Research suggests that short oligomers incorporating the this compound framework might possess cell-penetrating properties. These oligomers have shown potential for delivering biologically active molecules into cells. [] (https://www.semanticscholar.org/paper/9726594ac0b74b2241c9a50d9a1ed8dbe7129499)
Q8: Are there any studies on the antimicrobial activity of this compound derivatives?
A8: While N-2 alkylamino derivatives of 4,5-dihydro-s-triazolo[3,4-d]-1,5-benzothiazepine have been synthesized and tested for antimicrobial activity, they have not demonstrated remarkable effects in this regard. [] (https://www.semanticscholar.org/paper/09b5f83df0e90a83048989b417fc1abbc731fb62)
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